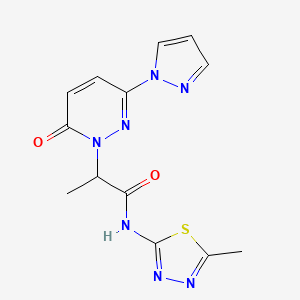
N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)propanamide is a useful research compound. Its molecular formula is C13H13N7O2S and its molecular weight is 331.35. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)propanamide, with the CAS number 1334374-48-9, is a compound of interest due to its potential biological activities. This article delves into its biological activity, including mechanisms of action, efficacy in various assays, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is C13H13N7O2S with a molecular weight of 331.36 g/mol. The structure features a thiadiazole ring and a pyridazine moiety, which are known to contribute to various biological activities.
| Property | Value |
|---|---|
| CAS Number | 1334374-48-9 |
| Molecular Formula | C₁₃H₁₃N₇O₂S |
| Molecular Weight | 331.36 g/mol |
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of pyrazole have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
The proposed mechanism involves the inhibition of key signaling pathways associated with cancer progression, such as the MEK/ERK pathway. Inhibition of this pathway can lead to reduced phosphorylation of ERK1/2, which is critical for cell cycle progression and survival in cancer cells .
Antimicrobial Activity
The compound has also demonstrated antimicrobial properties. Research on similar thiadiazole derivatives indicates potential effectiveness against pathogenic bacteria and fungi. The mechanism typically involves disruption of microbial cell membranes or interference with essential metabolic pathways.
Anti-inflammatory Effects
Some studies suggest that compounds containing thiadiazole and pyrazole rings may possess anti-inflammatory properties. These effects are often evaluated through assays measuring inhibition of COX enzymes or other inflammatory mediators .
Study 1: Anticancer Efficacy
In vitro testing on leukemia cell lines (MV4-11 and MOLM13) revealed that certain derivatives inhibited cell growth significantly at concentrations as low as 0.3 µM. The study employed thymidine uptake assays to measure proliferation rates and utilized Western blotting to assess the downregulation of phospho-ERK levels .
Study 2: Antimicrobial Testing
A series of synthesized pyrazole derivatives were tested against common bacterial strains using the microplate Alamar Blue assay. Results indicated that some compounds exhibited MIC values comparable to established antibiotics, suggesting their potential as new antimicrobial agents .
属性
IUPAC Name |
N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(6-oxo-3-pyrazol-1-ylpyridazin-1-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N7O2S/c1-8(12(22)15-13-17-16-9(2)23-13)20-11(21)5-4-10(18-20)19-7-3-6-14-19/h3-8H,1-2H3,(H,15,17,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYSXJLFXCVYNOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)C(C)N2C(=O)C=CC(=N2)N3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N7O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














